2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Preparation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine, forming the sulfonamide linkage.
Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: In biological research, it can be used as a probe to study cellular processes and interactions due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s unique reactivity makes it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the thiazole and piperidine rings can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- **2-(4-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- **2-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-3-2-4-15(11-13)26(23,24)19-12-16(22)20-14-5-8-21(9-6-14)17-18-7-10-25-17/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJQYSLUVYFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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